B1165597 2-(diphenylphosphino)ethanaMine HCl salt CAS No. 39782-17-7

2-(diphenylphosphino)ethanaMine HCl salt

Cat. No.: B1165597
CAS No.: 39782-17-7
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Description

Overview of Phosphine-Amine Ligands in Coordination Chemistry

Phosphine-amine ligands are a class of bifunctional molecules that have garnered considerable attention in inorganic and organometallic chemistry. researchgate.net These compounds contain at least one phosphorus atom and one nitrogen atom, which can both act as donor sites to a metal center. researchgate.netfiveable.me The distinct electronic properties of the soft phosphine (B1218219) group and the hard amine group allow for cooperative effects, influencing the stability, reactivity, and selectivity of the resulting metal complexes. fiveable.mechemscene.com

Bifunctional ligands possess two distinct functional groups capable of interacting with a metal center or participating in a reaction mechanism. nih.gov This dual functionality can lead to novel reactivity and enhanced catalytic performance compared to monofunctional ligands. nih.govnih.gov In phosphine-amine ligands, the phosphine group typically acts as a strong σ-donor, stabilizing the metal center, while the amine group can act as a Brønsted base, a hydrogen-bond donor/acceptor, or a hemilabile coordinating group that can dissociate to open a coordination site for a substrate. nih.govuchicago.edu

The significance of these bifunctional architectures lies in their ability to promote cooperative catalysis. nih.gov The two functional groups can work in concert to activate substrates, facilitate bond-forming or bond-breaking steps, and stabilize transition states. This often leads to significant rate accelerations and improved selectivity in catalytic reactions. nih.gov The modular nature of these ligands, where the steric and electronic properties of both the phosphine and amine moieties can be independently tuned, allows for the rational design of catalysts for specific applications. nih.gov

The development of phosphine ligands has been pivotal in the advancement of homogeneous catalysis. wikipedia.org One of the earliest significant applications was in the 1940s with Walter Reppe's work on nickel-catalyzed alkyne reactions, which utilized triphenylphosphine (B44618) as a ligand. wikipedia.org This success spurred the development of a vast library of phosphine ligands with tunable steric and electronic properties. alfa-chemistry.com

The introduction of a nitrogen-containing functional group to the phosphine backbone, creating amino-phosphine ligands, represented a significant evolution in ligand design. researchgate.net Researchers recognized that the presence of the amine moiety could introduce new modes of reactivity and selectivity. researchgate.netrsc.org Early work focused on the synthesis and coordination chemistry of these P,N-ligands. acs.orgresearchgate.net Over the past few decades, their application in catalysis has expanded dramatically, particularly in asymmetric synthesis where the chirality can be introduced via the amino component, often derived from natural sources like amino acids. rsc.orgsigmaaldrich.com This has led to the development of highly effective catalysts for reactions such as asymmetric hydrogenation and various cross-coupling reactions. rsc.orgsigmaaldrich.com

Distinctive Features of 2-(Diphenylphosphino)ethanamine as a Ligand Precursor

2-(Diphenylphosphino)ethanamine, readily generated from its more stable HCl salt, is a prototypical P,N-bidentate ligand. vulcanchem.comsigmaaldrich.com Its structure features a diphenylphosphine (B32561) group linked by a two-carbon chain to a primary amine group. vulcanchem.com This architecture provides several distinctive features that make it a valuable ligand precursor in catalysis.

Bidentate Coordination: The ethyl bridge allows the ligand to form a stable five-membered chelate ring with a metal center, a configuration favored entropically (the chelate effect). nih.gov

Hard-Soft Donor Combination: It combines a "soft" phosphorus donor, which preferentially binds to softer, low-valent late transition metals, with a "hard" nitrogen donor, which favors harder, higher-valent metal centers. This ambiphilic character allows it to stabilize metals in various oxidation states and create unique electronic environments at the metal center.

Hemilability: The M-N bond is often weaker than the M-P bond and can dissociate reversibly. This hemilability can open a coordination site on the metal catalyst during a catalytic cycle, allowing substrate binding and product release without complete ligand dissociation.

Proton-Responsive Amine: The primary amine group can be protonated or deprotonated, allowing it to act as a proton shuttle or internal base, which is a key feature in bifunctional catalysis. uchicago.edu

The hydrochloride salt form is particularly advantageous as it protects the reactive free base, which is sensitive to air and moisture, enhancing its shelf-life and handling. vulcanchem.com

Physicochemical Properties of 2-(Diphenylphosphino)ethanamine and its HCl Salt
Property2-(Diphenylphosphino)ethylamine (B1207392) (Free Base)2-(Diphenylphosphino)ethanamine HCl Salt
CAS Number4848-43-5 sigmaaldrich.com39782-17-7 vulcanchem.com
Molecular FormulaC₁₄H₁₆NP sigmaaldrich.comC₁₄H₁₇ClNP vulcanchem.com
Molecular Weight229.26 g/mol sigmaaldrich.com265.72 g/mol vulcanchem.com
Physical FormLiquid sigmaaldrich.comSolid vulcanchem.com
Moisture SensitivityHigh vulcanchem.comLower vulcanchem.com

Research Trajectories and Current Relevance of the Compound in Catalysis

The current research involving 2-(diphenylphosphino)ethanamine and its HCl salt is primarily focused on its application as a ligand in homogeneous catalysis. mdpi.com Its versatility allows for the synthesis of a wide array of transition metal complexes with iron, ruthenium, nickel, palladium, and platinum, which have shown significant catalytic activity. researchgate.netnih.govsigmaaldrich.com

A major research trajectory is the development of catalysts for hydrogenation and reduction reactions. Ruthenium complexes incorporating this ligand, such as Dichlorobis[2-(diphenylphosphino)ethylamine]ruthenium(II), are efficient catalysts for the chemoselective reduction of carboxylic esters and amides to alcohols. sigmaaldrich.comchemicalbook.com Another significant area is in carbon-carbon bond formation. For instance, nickel complexes of 2-(diphenylphosphino)ethylamine have been successfully employed in reductive [2+2] cycloaddition reactions. sigmaaldrich.comsigmaaldrich.com The modularity of the ligand has also been exploited in the synthesis of more complex structures, such as iron(II) complexes used in the ring-opening polymerization of ε-caprolactone. nih.gov

The ongoing relevance of this compound stems from its ability to act as a simple, yet effective, building block for more sophisticated catalytic systems. mdpi.commdpi.com Research continues to explore its utility in developing catalysts with improved activity, selectivity, and stability for a broad range of organic transformations, bridging the gap between fundamental organometallic chemistry and practical synthetic applications. mdpi.com

Selected Catalytic Applications of 2-(Diphenylphosphino)ethylamine-Metal Complexes
Metal CenterReaction TypeSignificanceReference
Ruthenium (Ru)Hydrogenation of amides and estersEfficient reduction of carboxylic acid derivatives to alcohols. sigmaaldrich.comchemicalbook.com
Ruthenium (Ru)Asymmetric hydrogenation of ketonesUsed to synthesize chiral alcohols with high selectivity. sigmaaldrich.com
Nickel (Ni)Reductive [2+2] cycloadditionSynthesis of cyclobutenes from alkynes. sigmaaldrich.comsigmaaldrich.com
Iron (Fe)Ring-opening polymerizationCatalyzes the polymerization of ε-caprolactone. nih.gov
Palladium (Pd)Oxidation of alcoholsCatalyzes the oxidation of alcohols to aldehydes and ketones. biosynth.com

Properties

CAS No.

39782-17-7

Synonyms

2-(diphenylphosphino)ethanaMine HCl salt

Origin of Product

United States

Synthetic Methodologies and Chemical Derivatization of 2 Diphenylphosphino Ethanamine Hcl Salt

Preparative Routes to 2-(Diphenylphosphino)ethanamine

The synthesis of 2-(diphenylphosphino)ethanamine can be approached through several strategic pathways, primarily involving the formation of a crucial phosphorus-carbon bond.

A prevalent and effective method for the synthesis of 2-(diphenylphosphino)ethanamine involves the nucleophilic substitution reaction between a diphenylphosphine (B32561) nucleophile and a 2-haloethylamine derivative. This approach is analogous to the well-established synthesis of other phosphine (B1218219) ligands like 1,2-bis(diphenylphosphino)ethane (B154495) (dppe).

One common pathway utilizes an alkali metal salt of diphenylphosphine, such as lithium diphenylphosphide (LiPPh₂), as the nucleophile. Lithium diphenylphosphide can be generated in situ from the reaction of chlorodiphenylphosphine with lithium metal. This highly reactive species then undergoes a nucleophilic attack on a 2-haloethylamine, such as 2-chloroethylamine or 2-bromoethylamine. To prevent self-reaction of the haloamine, it is often used in its hydrochloride salt form, with a base added to the reaction mixture to liberate the free amine.

An alternative, related pathway involves the direct reaction of diphenylphosphine (Ph₂PH) with a haloalkylamine in the presence of a strong base. The base deprotonates the diphenylphosphine to generate the phosphide anion in situ, which then reacts with the haloalkylamine.

Another significant synthetic route is the aminolysis of chlorodiphenylphosphine (Ph₂PCl) with ethylamine (B1201723). researchgate.net In this method, chlorodiphenylphosphine is treated with an excess of ethylamine, which acts as both the nucleophile and the base to neutralize the hydrogen chloride byproduct. Alternatively, a non-nucleophilic tertiary amine base like triethylamine can be used as an HCl scavenger. researchgate.net This reaction is typically performed in an inert solvent like tetrahydrofuran (THF) at reduced temperatures to control its exothermicity. researchgate.net

Table 1: Comparison of Synthetic Pathways

PathwayPhosphine SourceAmine SourceKey ReagentsAdvantages
Phosphide Alkylation Diphenylphosphine or Chlorodiphenylphosphine2-Chloroethylamine HClStrong Base (e.g., n-BuLi) or Lithium MetalHigh yields, well-established for P-C bond formation.
Aminolysis ChlorodiphenylphosphineEthanamineTriethylamine or excess EthanamineReadily available starting materials. researchgate.net

The optimization of reaction conditions is critical for maximizing the yield and purity of 2-(diphenylphosphino)ethanamine while minimizing side reactions. Key parameters that are typically adjusted include the choice of solvent, reaction temperature, and stoichiometry of the reactants.

For the phosphide alkylation route, the choice of solvent is crucial for the stability and reactivity of the lithium diphenylphosphide. Ethereal solvents such as tetrahydrofuran (THF) or diethyl ether are commonly employed. google.com The reaction temperature is also a key factor; the formation of the phosphide is often carried out at low temperatures, while the subsequent alkylation may be performed at room temperature or with gentle heating to ensure the completion of the reaction.

In the aminolysis of chlorodiphenylphosphine, precise temperature control is necessary to prevent the formation of undesired byproducts. The reaction is often initiated at 0 °C or below and then allowed to warm to room temperature. researchgate.net The stoichiometry of the amine and base is also critical. Using an excess of the primary amine can drive the reaction to completion, but it can also complicate purification. The use of a tertiary amine base, such as triethylamine, allows for more precise stoichiometric control. The choice of solvent can influence reaction rates and solubility of intermediates; dichloromethane is a common choice for this type of reaction. nih.gov

Formation and Isolation of the Hydrochloride Salt

Due to the air and moisture sensitivity of the free amine, 2-(diphenylphosphino)ethanamine is typically converted to and stored as its hydrochloride salt. This enhances its stability and simplifies handling and purification.

The conversion of the free base of 2-(diphenylphosphino)ethanamine to its hydrochloride salt is a straightforward acid-base reaction. The crude or purified 2-(diphenylphosphino)ethanamine, which is a liquid, is dissolved in a suitable organic solvent, such as diethyl ether or dichloromethane. A solution of hydrogen chloride (HCl) in a compatible solvent (e.g., HCl in diethyl ether) is then added dropwise to the amine solution with stirring. The hydrochloride salt, being less soluble in the nonpolar solvent, precipitates out of the solution as a solid. The resulting solid can then be collected by filtration, washed with a small amount of the solvent to remove any residual impurities, and dried under vacuum.

The hydrochloride salt of 2-(diphenylphosphino)ethanamine is a white, crystalline solid that exhibits significantly greater stability compared to the free amine base, which is a colorless to yellow liquid sensitive to moisture and air. libretexts.orglibretexts.org The formation of the salt protects the lone pair of electrons on the nitrogen atom from participating in undesired side reactions and makes the compound easier to weigh and handle.

Purification of the HCl salt is typically achieved through recrystallization. A suitable solvent system is chosen in which the salt has high solubility at elevated temperatures and low solubility at room temperature or below. Methanol has been used for the recrystallization of similar aminophosphine (B1255530) compounds. nih.gov The purity of the final product can be assessed by various analytical techniques, including nuclear magnetic resonance (NMR) spectroscopy (¹H, ³¹P, ¹³C) and elemental analysis. Commercial specifications often indicate a purity of 95% or higher as determined by gas chromatography (GC). sigmaaldrich.com

Functionalization and Structural Modification of 2-(Diphenylphosphino)ethanamine

The primary amine and the tertiary phosphine moieties in 2-(diphenylphosphino)ethanamine offer multiple sites for functionalization and structural modification, allowing for the synthesis of a diverse range of derivatives with tailored properties.

The primary amine group is a versatile handle for various chemical transformations. It can readily undergo N-acylation with acyl chlorides or anhydrides in the presence of a base to form the corresponding amides. semanticscholar.org This modification can be used to introduce a wide variety of functional groups.

Furthermore, the amine can undergo further N-alkylation . A notable example is the reaction with another equivalent of a suitable precursor to form bis[2-(diphenylphosphino)ethyl]amine. This tertiary amine-diphosphine ligand is a valuable chelating agent in coordination chemistry.

The amine group can also react with aldehydes and ketones in a condensation reaction to form imines, also known as Schiff bases. libretexts.orglibretexts.org This reaction is typically acid-catalyzed and involves the elimination of a water molecule. libretexts.orglibretexts.org This derivatization is useful for introducing larger, more complex substituents onto the nitrogen atom.

Table 2: Examples of Functionalization Reactions

Reaction TypeReagent ExampleFunctional Group Formed
N-Acylation Benzoyl ChlorideAmide
N-Alkylation 2-(Diphenylphosphino)ethyl chlorideTertiary Amine
Imine Formation BenzaldehydeImine (Schiff Base)

These functionalization strategies allow for the development of a library of ligands based on the 2-(diphenylphosphino)ethanamine scaffold, each with unique electronic and steric profiles for applications in areas such as homogeneous catalysis.

Derivatization at the Amine Nitrogen for Modified Ligand Scaffolds

The primary amine group in 2-(diphenylphosphino)ethanamine serves as a versatile nucleophilic center for the synthesis of new P,N-ligands. Derivatization at this nitrogen atom allows for the introduction of various organic moieties, which can modulate the steric and electronic properties of the resulting ligand.

One of the most effective methods for N-derivatization is reductive amination . This reaction involves the condensation of the primary amine with a ketone or aldehyde to form a Schiff base (imine) intermediate, which is then reduced in situ to the corresponding secondary amine. This strategy has been successfully employed to synthesize a series of N-(2-(diphenylphosphino)ethyl)-2-alkyl-5,6,7,8-tetrahydroquinolin-8-amine ligands. In this synthesis, 2-(diphenylphosphino)ethanamine is reacted with a substituted 2-mesityl-6,7-dihydroquinolin-8(5H)-one in the presence of sodium triacetoxyborohydride as the reducing agent. nih.gov This method provides a straightforward route to elaborated P,N-ligands where the nitrogen atom is incorporated into a larger, more complex framework. nih.gov

Other common derivatization reactions applicable to the amine nitrogen include:

Acylation: Reaction with acyl chlorides or anhydrides to form stable amide derivatives. This transformation changes the donor properties of the nitrogen atom and can introduce additional functional groups.

Alkylation: While direct alkylation with alkyl halides can be challenging to control and may lead to overalkylation (formation of tertiary amines or quaternary ammonium salts), it remains a potential route for introducing simple alkyl groups.

Michael Addition: The amine can act as a nucleophile in a conjugate addition reaction with α,β-unsaturated carbonyl compounds, leading to β-amino carbonyl derivatives.

These derivatization strategies are summarized in the table below.

Table 1. Derivatization Reactions at the Amine Nitrogen.
Reaction TypeElectrophileProduct TypeSignificance
Reductive AminationAldehydes, KetonesSecondary AminesIntroduces sterically demanding and electronically diverse substituents.
AcylationAcyl Chlorides, AnhydridesAmidesModifies N-donor properties and can add further functionality.
AlkylationAlkyl HalidesSecondary/Tertiary AminesIntroduces simple alkyl groups, tuning ligand basicity and sterics.

Introduction of Chiral Auxiliaries and Stereogenic Centers

The development of chiral ligands is of paramount importance for asymmetric catalysis. Since 2-(diphenylphosphino)ethanamine is an achiral molecule, chirality must be introduced through derivatization. This can be achieved by coupling the amine with a readily available, enantiopure molecule known as a chiral auxiliary.

A prominent strategy involves the reaction of the amine with a chiral electrophile. For example, new phosphine-phosphoramidite ligands have been synthesized by reacting 2-(diphenylphosphino)ethanamine with a chiral intermediate derived from (R)-[1,1′-binaphthalene]-2,2′-diol (BINOL) and phosphorus trichloride. tandfonline.com The chiral BINOL backbone imparts asymmetry to the final ligand, which can then be used in stereoselective transformations. tandfonline.comdicp.ac.cn

Other established methods for introducing stereogenic centers starting from a primary amine include:

Reaction with Chiral Epoxides: The nucleophilic ring-opening of a chiral, non-racemic epoxide by the amine group is a classic method for generating a chiral β-amino alcohol. This reaction typically proceeds via an SN2 mechanism, resulting in the inversion of configuration at the attacked carbon center, thus creating a new stereocenter in a predictable manner. mdpi.comresearchgate.net

Reductive Amination with Chiral Carbonyls: Similar to the method described in 2.3.1, using a chiral aldehyde or ketone allows for the diastereoselective synthesis of a chiral secondary amine.

Acylation with Chiral Carboxylic Acid Derivatives: Reacting the amine with a chiral acylating agent, such as Mosher's acid chloride, can be used to form diastereomeric amides, which can potentially be separated.

These approaches allow for the transformation of the achiral 2-(diphenylphosphino)ethanamine into a valuable chiral ligand for applications in asymmetric synthesis. nih.govtcichemicals.com

Synthesis of Poly-functionalized Derivatives and Related Ligands

Expanding the coordination potential of 2-(diphenylphosphino)ethanamine beyond a bidentate P,N-ligand is possible by introducing additional donor atoms, leading to tridentate or higher-denticity ligands. These poly-functionalized ligands can form more stable and rigid complexes with metal centers.

A key strategy to increase denticity is to react the primary amine with an electrophile that itself contains a phosphine group. This leads to the formation of tridentate P,N,P ligands. For instance, N,N-bis(diphenylphosphino)ethylaniline derivatives have been synthesized, which feature a central nitrogen atom connected to two diphenylphosphino groups via ethyl linkages, creating a robust P,N,P pincer-type ligand framework. researchgate.net

Furthermore, tridentate amine-imine-phosphine ligands can be synthesized through a multi-step process involving condensation and addition of a chlorodialkylphosphine. rsc.orgrsc.orgresearchgate.net This creates a PNN ligand system with distinct hard and soft donor sites. Another approach involves linking the amine to an aza-crown ether, which introduces multiple oxygen donor atoms in addition to the original P and N sites, creating a poly-functional ligand capable of coordinating multiple metal ions or a single metal ion in a specific geometry. nih.gov

These synthetic modifications significantly broaden the coordination chemistry of ligands derived from 2-(diphenylphosphino)ethanamine, opening up possibilities for new catalytic activities and the construction of complex supramolecular structures.

Table 2. Examples of Poly-functionalized Ligand Synthesis.
Starting MaterialKey Reagent(s)Ligand TypeDenticity
2-(Diphenylphosphino)ethanaminePhosphine-containing electrophileP,N,PTridentate
Amine PrecursorDiketone, ChlorodialkylphosphineP,N,NTridentate
2-(Diphenylphosphino)ethanamineAza-crown ether derivativeP,N,O...Polydentate

Coordination Chemistry of 2 Diphenylphosphino Ethanamine with Transition Metals

Ligand Coordination Modes and Denticity

The presence of two distinct donor atoms (P and N) allows 2-(diphenylphosphino)ethanamine to adopt various coordination modes, which are fundamental to the properties of its metal complexes.

Monodentate Coordination through Phosphorus or Nitrogen

While typically acting as a chelate, 2-(diphenylphosphino)ethanamine can coordinate to a metal center through only one of its donor atoms. Coordination is most commonly observed through the soft phosphorus atom, which has a strong affinity for soft, later transition metals. This monodentate P-coordination is a key aspect of the ligand's hemilabile character. In rarer instances, particularly with hard metal ions, coordination might occur solely through the nitrogen atom, although this is less common due to the generally weaker N-metal bond compared to the P-metal bond in complexes with soft metals. Monodentate coordination can also occur in bridging scenarios where the P and N atoms of a single ligand bind to two different metal centers.

Chelate Complex Formation (P,N-Chelation)

The most prevalent coordination mode for 2-(diphenylphosphino)ethanamine is as a bidentate P,N-chelating agent. acs.orgrsc.org In this arrangement, both the phosphorus and nitrogen atoms bind to the same metal center, forming a stable five-membered ring. This chelate effect enhances the thermodynamic stability of the resulting complex compared to coordination by two separate monodentate phosphine (B1218219) and amine ligands. The formation of such chelates is a common feature in the chemistry of this ligand with various transition metals, including those from Group 8. rsc.orgsemanticscholar.orgnih.gov The geometry of these complexes is dictated by the metal's preferred coordination number and the steric and electronic properties of other co-ligands.

Investigation of Hemilabile Behavior in Coordination

Hemilability is a critical feature of ligands like 2-(diphenylphosphino)ethanamine, where one donor atom (the "labile" one) can reversibly dissociate from the metal center while the other (the "anchor") remains bonded. whiterose.ac.uk In this case, the phosphorus atom typically serves as the strong anchor, while the nitrogen-metal bond is weaker and more susceptible to cleavage. nih.gov This reversible dissociation of the amine group opens a coordination site on the metal, which can then be occupied by a substrate molecule, facilitating catalytic reactions. whiterose.ac.uk The equilibrium between the chelated (bidentate) and open (monodentate) forms can be influenced by factors such as the nature of the metal, the solvent polarity, and the presence of competing ligands or substrates. whiterose.ac.uknih.gov

Table 1: Coordination Modes of 2-(Diphenylphosphino)ethanamine

Coordination Mode Description
Monodentate (P-bound) The ligand binds to the metal center exclusively through the phosphorus atom. The amine group remains uncoordinated.
Monodentate (N-bound) The ligand binds to the metal center exclusively through the nitrogen atom. The phosphine group remains uncoordinated. This is less common.
Bidentate (P,N-Chelate) Both the phosphorus and nitrogen atoms bind to the same metal center, forming a stable five-membered chelate ring.
Hemilabile The ligand reversibly switches between a bidentate P,N-chelate and a monodentate P-bound state due to the dissociation and re-coordination of the weaker N-donor.
Bridging The phosphorus and nitrogen atoms of a single ligand coordinate to two different metal centers, linking them together.

Complex Formation with Diverse Transition Metals

The flexible coordination of 2-(diphenylphosphino)ethanamine and its derivatives enables the synthesis of a wide array of complexes with various transition metals.

Coordination with Group 8 Metals (e.g., Iron, Ruthenium)

Group 8 metals, particularly iron and ruthenium, form well-defined complexes with P,N-type ligands. These complexes are of interest for their structural variety and potential applications in catalysis. nih.govnih.gov

Iron(II) Complexes and Structural Diversity

Iron(II) readily forms complexes with derivatives of 2-(diphenylphosphino)ethanamine. A notable study involved the reaction of various N-substituted 2-(diphenylphosphino)ethanamine ligands with iron(II) chloride, which produced a series of complexes (Fe1–Fe6). rsc.orgsemanticscholar.org This research highlighted significant structural diversity, with the resulting complexes existing as either mononuclear or dinuclear species. rsc.orgnih.gov

Single-crystal X-ray diffraction studies revealed detailed structural information. For instance, some complexes were found to be mononuclear, with a distorted tetrahedral or trigonal bipyramidal geometry around the iron center, where the ligand acts as a P,N-chelate. rsc.orgsemanticscholar.org In contrast, at least one complex in the series was found to be a dinuclear species, featuring two iron centers bridged by chlorine atoms. rsc.org This structural divergence underscores the influence of the substituents on the ligand backbone on the final solid-state structure of the complex.

Table 2: Selected Structural Data for N-substituted 2-(Diphenylphosphino)ethanamine Iron(II) Complexes

Complex Metal Center Fe-P Bond Length (Å) Fe-N Bond Length (Å) Fe-Cl Bond Length (Å)
Fe1 (dimer) Fe(1) 2.508(1) 2.227(2) 2.338(1), 2.408(1)
Fe2 (monomer) Fe(1) 2.535(1) 2.201(2) 2.290(1), 2.308(1)
Fe4 (monomer) Fe(1) 2.551(1) 2.193(2) 2.295(1), 2.305(1)
Fe5 (monomer) Fe(1) 2.593(1) 2.217(2) 2.292(1), 2.304(1)
Fe6 (monomer) Fe(1) 2.610(2) 2.224(5) 2.292(2), 2.304(2)

Data sourced from a study on N-(2-(diphenylphosphino)ethyl)-2-alkyl-5,6,7,8-tetrahydro-quinolin-8-amines iron(II) complexes. rsc.org

Ruthenium(II) also forms stable complexes with chelating diphosphine ligands. nih.govresearchgate.netmdpi.com By analogy, 2-(diphenylphosphino)ethanamine is expected to form stable P,N-chelate complexes with ruthenium(II), such as [RuCl₂(P-N)₂]. The synthesis often involves reacting a suitable ruthenium precursor, like [RuCl₂(PPh₃)₃], with the P,N-ligand. researchgate.net These ruthenium complexes are of significant interest for their potential applications in areas such as transfer hydrogenation and asymmetric catalysis.

Ruthenium(II) Complexes and their Structural Motifs

For instance, ruthenium(II) complexes with the similar bidentate phosphine ligand 1,2-bis(diphenylphosphino)ethane (B154495) (dppe) have been structurally characterized. The complex trans-[RuCl₂(dppe)₂]Cl features a distorted octahedral geometry. mdpi.com Similarly, arene ruthenium(II) complexes with chelating P,S ligands like Ph₂P(CH₂)₃SPh adopt a "piano stool" half-sandwich structure, where the coordination sphere around the ruthenium(II) center is completed by a η⁶-arene, a chloride, and the P,S ligand, resulting in angles close to 90° and a chair conformation for the six-membered ruthenacycle. nih.gov For the complex trans-Cl₂Ru(dppme)₂, where dppme is 1,1-bis(diphenylphosphinomethyl)ethene, X-ray crystallography confirms a trans arrangement of the chloride ligands. researchgate.net

These findings suggest that 2-(diphenylphosphino)ethanamine likely coordinates to Ru(II) as a bidentate P,N ligand, forming a stable five-membered chelate ring. In complexes of the type [RuCl₂(P,N)₂], both cis and trans isomers are possible, with the specific arrangement influenced by steric and electronic factors. The resulting geometry is typically a distorted octahedron, a common and stable coordination environment for Ru(II). mdpi.comresearchgate.net

Coordination with Group 9 Metals (e.g., Rhodium)

The coordination chemistry of 2-(diphenylphosphino)ethanamine and its analogues with rhodium has been explored, leading to complexes with applications in catalysis. While specific studies on 2-(diphenylphosphino)ethanamine with rhodium are not extensively detailed in the provided search results, research on similar α-aminophosphine and bidentate phosphine ligands offers valuable parallels. researchgate.net

Rhodium(I) complexes are known to react with bidentate phosphine ligands like 1,2-bis(diphenylphosphino)ethane (dppe) to form cationic five-coordinate species such as [Rh(dppe)₂CO]⁺ or four-coordinate square planar complexes like [Rh(dppe)₂]⁺. rsc.org The synthesis of rhodium complexes containing diphenyl-2-(3-methyl)indolylphosphine, a P,N-type ligand, has yielded structurally characterized square planar complexes like [RhCl(COD){PPh₂(C₉H₈N)}], where COD is 1,5-cyclooctadiene. nih.gov

Furthermore, rhodium-aluminum heterobimetallic complexes have been synthesized using a chelating phosphine ligand, 1,3-bis(diphenylphosphino)-2-propanol (DPPP-OH), to tether the two metal centers. rsc.org In these systems, the phosphine ligand coordinates to the rhodium center, demonstrating the robust nature of the Rh-P bond. The development of rhodium-phosphine complex catalysts is a significant area of research for asymmetric synthesis, such as hydrogenation and isomerization reactions. google.comgoogle.com These studies collectively indicate that 2-(diphenylphosphino)ethanamine would readily coordinate to rhodium centers, likely forming stable chelate complexes suitable for catalytic applications.

Coordination with Group 10 Metals (e.g., Nickel, Palladium, Platinum)

Group 10 metals are well-known for forming square planar complexes, particularly in their +2 oxidation state. The coordination of 2-(diphenylphosphino)ethanamine and related ligands to these metals is a rich field of study.

Palladium(II) Complexation Studies

Palladium(II) readily forms stable complexes with P,N and other phosphine-containing ligands. These complexes typically adopt a square planar geometry. datapdf.comacs.org The coordination of N-acylamidines to Pd(II), for example, occurs in a monodentate fashion through the nitrogen atom, resulting in a trans configuration in the solid state for [PdCl₂(Ligand)₂] complexes. datapdf.com In contrast, bis(oxazoline) (BOX) ligands, which are N,N donors, fold around the palladium center to create a square planar geometry. acs.org

When ligands with mixed donor sets are used, such as the P,O ligand 2-(diphenylphosphino)acetophenone, they bind to palladium(II) in a cis-configuration. mdpi.com The Pd-P bond lengths in this complex are around 2.229 Å, demonstrating the strong trans-influence of the phosphorus atoms on the weaker Pd-O bonds. mdpi.com Similarly, ONS-type pincer ligands form square planar complexes with palladium, with bond distances consistent with the sum of covalent radii. mdpi.com The use of α-aminophosphines as ligands for palladium has been reviewed, highlighting the formation of both cis and trans oriented square planar complexes. researchgate.net These studies suggest that 2-(diphenylphosphino)ethanamine would act as a P,N chelating ligand, forming stable, square planar Pd(II) complexes.

ComplexMetalGeometryKey FindingRef.
[PdCl₂(N-Acylamidine)₂]Pd(II)Square Planar (trans)Ligands coordinate monodentately via nitrogen in a head-to-tail orientation. datapdf.com
[Pd(cis-(BOX))Cl₂]Pd(II)Square Planar (cis)N,N-ligand folds around the metal center. acs.org
Pd(2-(diphenylphosphino)acetophenone)₂₂Pd(II)Square Planar (cis)P,O-ligand chelates with a strong trans-influence from the phosphorus atoms. mdpi.com
[Pd(4ELO)Cl]Pd(II)Square PlanarONS pincer ligand coordinates in a tridentate mode. mdpi.com
Nickel(II) Complex Formation and Geometry

Nickel(II) complexes with bidentate phosphine ligands like 1,2-bis(diphenylphosphino)ethane (dppe) typically exhibit a distorted square planar geometry. mdpi.com For example, in the complex {Ni(dppe)}₂{(L1)₂}₂, each Ni(II) center is coordinated by two sulfur atoms from a dithiocarbamate (B8719985) ligand and two phosphorus atoms from the dppe ligand, resulting in this geometry. mdpi.com The Ni-S bond lengths are approximately 2.19-2.21 Å, and the geometry index of 0.05 suggests an almost ideal square planar arrangement with slight distortions. mdpi.com

Similarly, dibromobis(triphenylphosphine)nickel(II) adopts a tetrahedral geometry, which is distorted due to the repulsion between the bulky bromine atoms. rsc.org The coordination of the phosphine ligand does not significantly alter the P-C bond lengths or C-P-C bond angles compared to the free ligand. rsc.org Studies on various bis(phosphine)nickel(II) dihalide complexes show that they can exist in either square planar or tetrahedral geometries, with the specific structure being influenced by the nature of both the phosphine and the halide ligands. The potential energy surface for distortion from an ideal square plane is often flat, allowing for interconversion between geometries.

ComplexMetalGeometryNi-S Bond Length (Å)Ni-P Bond Length (Å)Ref.
{Ni(dppe)}₂{(L1)₂}₂ (Ni-II)Ni(II)Distorted Square Planar2.193(3), 2.207(3)N/A mdpi.com
[NiBr₂(PPh₃)₂]Ni(II)Distorted TetrahedralN/A2.38 rsc.org

Coordination with Other Transition Metals (e.g., Copper, Silver, Rhenium)

The versatile P,N donor set of 2-(diphenylphosphino)ethanamine allows for coordination to a variety of other transition metals, leading to diverse structural and electronic properties.

Copper: Copper(I) complexes with phosphine ligands are well-studied. With bis(2-(diphenylphosphino)phenyl) ether (DPEphos), a tricoordinated cationic Cu(I) complex, [Cu(κ²-P,P'-DPEphos)(κ¹-P-DPEphos)]⁺, can be formed. nih.gov Copper(I) complexes of 1,2-bis(diphenylphosphino)ethane (dppe) have also been synthesized and evaluated for their cytotoxic properties. nih.gov Highly emissive Cu(I) complexes bearing both diimine and diphosphine ligands have been developed, showing the utility of phosphine coordination in photophysical applications. rsc.org

Silver: Silver(I) forms complexes with phosphine ligands exhibiting a range of coordination geometries, including linear, trigonal planar, and tetrahedral, which directly influences their biological activity. nih.gov For instance, heteroleptic Ag(I) complexes with a bis(phosphino) chelate (POP) and a diimine ligand, [Ag(N^N)(POP)]⁺, have been synthesized and structurally characterized. mdpi.com Another example, [Ag(NO₂)(C₁₉H₁₇P)₂], shows a distorted pseudo-trigonal-planar geometry, with two phosphine ligands and a bidentate nitrito ligand coordinated to the silver center. nih.gov The Ag-P bond lengths are nearly identical at ~2.42 Å. nih.gov Tetrahedral geometries are also observed in silver complexes with nido-diphosphine ligands. rsc.org

Rhenium: Rhenium forms stable complexes in various oxidation states with phosphine-amine ligands. The ligand bis[(2-diphenylphosphino)ethyl]amine (PNPH), which is structurally very similar to two molecules of the target ligand chelating, reacts with rhenium(V) precursors to form stable, neutral rhenium(III) complexes of the type [ReX₃(PNPR)] (where X is a halide). cnr.it These complexes are six-coordinate with an octahedral geometry. cnr.itsemanticscholar.org Depending on the substituent on the nitrogen atom, the ligand can coordinate in either a facial (fac) or meridional (mer) configuration. The mer configuration is observed for [ReCl₃(PNPH)], where the two phosphorus atoms are trans to each other. cnr.it Rhenium(V) can also be stabilized by pentadentate P,N,O ligands, forming distorted octahedral complexes. acs.org

MetalLigand TypeComplex ExampleGeometryKey FeatureRef.
Cu(I)Diphosphine Ether (P,P,O)[Cu(κ²-DPEphos)(κ¹-DPEphos)]⁺TricoordinatedContains one bidentate and one monodentate phosphine ligand. nih.gov
Ag(I)Monophosphine/Nitrito[Ag(NO₂)(C₁₉H₁₇P)₂]Pseudo-Trigonal PlanarTwo phosphine ligands and a bidentate nitrito ligand coordinate to Ag(I). nih.gov
Ag(I)Diphosphine/Diimine[Ag(N^N)(POP)]⁺TetrahedralHeteroleptic complex with potential as an emissive material. mdpi.com
Re(III)Diphosphinoamine (P,N,P)[ReCl₃(PNPH)]Octahedral (mer)Tridentate ligand coordinates meridionally. cnr.it
Re(V)Pentadentate Amine (P,N,N,O,O)[ReCl(L²)]Distorted OctahedralThe ligand encapsulates the metal center. acs.org

Influence of Ligand Design on Metal-Ligand Bonding and Complex Stability

Hard and Soft Acid-Base (HSAB) Principle: The ligand possesses a soft phosphorus donor and a hard amine nitrogen donor. According to the HSAB principle, the soft phosphine end will preferentially bind to soft metal centers (like Pd(II), Ag(I), Cu(I)), while the hard amine end will favor hard metal centers. For borderline metals like Ni(II) and Ru(II), both donors can coordinate effectively, leading to stable chelate formation. This dual nature allows the ligand to bridge different types of metal centers or to stabilize a single metal center through chelation.

Chelate Effect: The ability of 2-(diphenylphosphino)ethanamine to act as a bidentate ligand and form a five-membered chelate ring significantly enhances the thermodynamic stability of its metal complexes compared to analogous complexes with two separate monodentate phosphine and amine ligands. This is known as the chelate effect.

Steric and Electronic Effects: The bulky phenyl groups on the phosphorus atom create significant steric hindrance around the metal center. This can influence the coordination number and geometry of the complex. For instance, bulky phosphines on a Ni(II) center can favor a tetrahedral geometry over a square planar one. rsc.org Electronically, the phosphine group is a strong σ-donor and a π-acceptor, while the amine group is primarily a σ-donor. The combination of these electronic properties affects the electron density at the metal center, which in turn influences the strength of other metal-ligand bonds (trans-influence) and the catalytic activity of the complex. mdpi.com In complexes of rhenium(III) with diphosphinoamine ligands, the nature of the substituent on the central nitrogen atom was found to determine whether the complex adopted a fac or mer configuration, highlighting the subtle electronic and steric tuning possible through ligand design. cnr.it

Ligand Geometry and Bite Angle: The geometry of the ligand itself, particularly the "bite angle" (P-M-N angle), is crucial. This angle is constrained by the ethyl backbone connecting the P and N donors. The metal center must accommodate this preferred bite angle, which can induce strain and affect the stability and reactivity of the complex. The coordination to a metal can, in turn, affect the geometry of the ligand itself. mdpi.com

Steric and Electronic Effects of Diphenylphosphino and Ethanamine Moieties

The coordination behavior of 2-(diphenylphosphino)ethanamine is fundamentally governed by the distinct steric and electronic characteristics of its two donor groups: the diphenylphosphino ((C₆H₅)₂P-) moiety and the ethanamine (-CH₂CH₂NH₂) moiety. The interplay of these properties dictates the geometry, stability, and reactivity of the resulting transition metal complexes.

The diphenylphosphino group is a soft and polarizable donor, a characteristic that makes it particularly well-suited for coordinating with soft, low-valent transition metals. rsc.org The phosphorus atom possesses a lone pair of electrons that can be donated to a metal center, forming a strong σ-bond. Furthermore, the empty d-orbitals on the phosphorus atom can accept electron density from the metal's d-orbitals, leading to π-backbonding. This π-acceptor character is a crucial electronic effect that can stabilize metal centers in low oxidation states. nih.gov The extent of this π-backbonding can be influenced by the substituents on the phosphorus atom. In the case of the two phenyl rings, their electron-withdrawing nature can enhance the π-acceptor properties of the phosphine.

The ethanamine group , in contrast, is a hard, non-polarizable donor due to the nitrogen atom's lone pair of electrons. This makes it more inclined to coordinate with harder transition metal ions. The primary amine is a strong σ-donor and a poor π-acceptor. The ethyl backbone connecting the phosphine and amine groups provides flexibility, allowing the ligand to act as a chelate, forming a stable five-membered ring with the metal center. This chelate effect significantly enhances the thermodynamic stability of the resulting complexes compared to those formed with monodentate phosphine or amine ligands. tcichemicals.com

The combination of a soft, bulky, π-accepting phosphine and a hard, less sterically demanding, σ-donating amine within the same molecule results in a hemilabile ligand. This hemilability, where one donor (typically the amine) can dissociate and re-associate from the metal center, can be a key feature in catalytic applications, opening up a coordination site for substrate binding.

The following table summarizes some of the key properties of the functional moieties of 2-(diphenylphosphino)ethanamine:

MoietyDonor AtomDonor TypeKey Electronic EffectsKey Steric Effects
DiphenylphosphinoPSoftσ-donor, π-acceptorBulky, significant steric hindrance
EthanamineNHardStrong σ-donorLess sterically demanding

Chirality Transfer and Diastereoselectivity in Complex Formation

The introduction of chirality into metal complexes is of paramount importance for asymmetric catalysis, enabling the synthesis of enantiomerically pure compounds. sigmaaldrich.com Chiral phosphine ligands have been instrumental in this field, and ligands based on the 2-(diphenylphosphino)ethanamine scaffold can be rendered chiral to induce stereoselectivity in metal complexes. researchgate.netsigmaaldrich.com Chirality can be introduced in two primary ways: by modifying the ethylamine (B1201723) backbone with a chiral substituent or by creating a chiral center at the phosphorus atom itself (a P-chiral ligand). nih.gov

When a chiral version of 2-(diphenylphosphino)ethanamine coordinates to a transition metal, the pre-existing chirality in the ligand can influence the spatial arrangement of the other ligands around the metal center. This process is known as chirality transfer , where the stereochemical information from the ligand is transmitted to the metal complex, potentially creating a new stereocenter at the metal. acs.org

The formation of diastereomers is a direct consequence of the interaction between a chiral ligand and a metal center that becomes stereogenic upon coordination, or when multiple chiral ligands are present. The relative energies of the possible diastereomeric complexes will differ, leading to diastereoselectivity in the complex formation, where one diastereomer is formed in preference to the other(s). nih.gov

For instance, if a chiral derivative of 2-(diphenylphosphino)ethanamine, such as one synthesized from a chiral amino alcohol, coordinates to a metal, the steric interactions between the chiral backbone and the other ligands will favor a specific coordination geometry. rsc.org This can lead to a preferred conformation of the chelate ring and a specific spatial arrangement of the phenyl groups on the phosphorus atom. These subtle energetic preferences can translate into significant differences in the diastereomeric ratio of the resulting complexes.

The principles of diastereoselection in the formation of metal complexes with chiral P,N-ligands can be summarized as follows:

Steric Repulsion: The bulky substituents on the chiral ligand will arrange themselves to minimize steric clashes with other ligands and with the metal's coordination sphere. acs.org

Conformational Rigidity: Ligands that form rigid chelate rings upon coordination often lead to higher diastereoselectivity, as they limit the number of accessible conformations. acs.org

Electronic Effects: The electronic properties of the chiral ligand can influence the bond lengths and angles in the complex, which can also contribute to the energetic differentiation of diastereomers. acs.org

While specific studies on the diastereoselective formation of complexes with chiral derivatives of 2-(diphenylphosphino)ethanamine HCl salt are not extensively detailed in the literature, the principles established with other chiral P,N-ligands are directly applicable. nih.gov The synthesis of such chiral ligands often starts from readily available chiral precursors like amino acids or amino alcohols. rsc.org The resulting metal complexes, now possessing a defined chiral environment, are of significant interest for applications in asymmetric catalysis, such as hydrogenation, hydroformylation, and cross-coupling reactions, where the chiral pocket around the metal center dictates the stereochemical outcome of the transformation. nih.govacs.org

The following table provides selected NMR data for complexes formed with ligands derived from 2-(diphenylphosphino)ethanamine, illustrating the characterization of such species.

Complex/LigandSolvent31P NMR (δ, ppm)1H NMR (δ, ppm)Reference
N-(2-(Diphenylphosphino)ethyl)-2-mesityl-5,6,7,8-tetrahydroquinolin-8-amine (L5)CDCl₃-20.387.48–7.26 (m, 11H), 7.08 (d, 2H), 7.04 (d, 1H), 3.80 (t, 1H), 3.02–2.72 (m, 5H), 2.67–2.45 (m, 2H), 2.29 (t, 2H), 2.12–1.98 (m, 2H), 1.86–1.68 (m, 2H) capes.gov.br
N-(2-(Diphenylphosphino)ethyl)-2-(2,4,6-triisopropyl-phenyl)-5,6,7,8-tetrahydroquinolin-8-amine (L6)CDCl₃-20.387.48–7.26 (m, 11H), 7.08 (d, 2H), 7.04 (d, 1H), 3.80 (t, 1H), 3.02–2.72 (m, 5H), 2.67–2.45 (m, 2H), 2.29 (t, 2H), 2.12–1.98 (m, 2H), 1.86–1.68 (m, 2H), 1.31 (d, 6H), 1.12–1.02 (m, 12H) capes.gov.br
[Au(AEP)Cl] (1) (AEP = 2-(diphenylphosphino)ethanamine)Not specifiedNot specifiedNot specified nih.gov
[Au(AEP)₂]Cl (2)Not specifiedNot specifiedNot specified nih.gov

Catalytic Applications of 2 Diphenylphosphino Ethanamine Based Complexes

Asymmetric Catalysis

Complexes incorporating the 2-(diphenylphosphino)ethanamine framework have been investigated as catalysts in several asymmetric reactions. The interplay between the phosphine (B1218219) and amine functionalities is central to their catalytic activity, enabling substrate activation and control of the coordination sphere of the metal.

Enantioselective hydrogenation, the addition of hydrogen across a double bond to create a chiral center, is a cornerstone of modern synthetic chemistry. While a vast number of chiral phosphine ligands have been developed for this purpose, P,N-ligands like 2-(diphenylphosphino)ethanamine offer a distinct electronic and steric environment.

The catalytic hydrogenation of imines is a direct and atom-economical method for the synthesis of chiral amines, which are valuable intermediates in the pharmaceutical and agrochemical industries. Ruthenium complexes bearing various diphosphine and aminophosphine (B1255530) ligands have been explored for this transformation. For instance, Ru(II) complexes with nitrogen-phosphorus-nitrogen (NPN) ligands have demonstrated high activity in the transfer hydrogenation of substituted benzylideneanilines, achieving turnover frequencies up to 5,882 h⁻¹. udla.cl Similarly, ruthenium complexes with lutidine-derived CNC pincer ligands become active catalysts for imine hydrogenation upon deprotonation. rsc.org Iron catalysts bearing amine(imine)diphosphine ligands have also emerged as effective for the asymmetric transfer hydrogenation of both ketones and imines. nih.gov

Despite the general success with related P,N-ligand systems, detailed research findings specifically employing complexes of 2-(diphenylphosphino)ethanamine for the asymmetric hydrogenation of imines are not extensively documented in the reviewed literature.

The regioselective ring-opening of epoxides via hydrogenation presents a significant challenge, as it can lead to a mixture of primary and secondary alcohol products. However, complexes of 2-(diphenylphosphino)ethanamine have been successfully employed in this reaction to produce chiral secondary alcohols with high selectivity.

A highly efficient system for the chemoselective hydrogenolysis of terminal epoxides was developed using a ternary catalyst composed of [CpRuCl(cod)] (Cp = η⁵-C₅(CH₃)₅), 2-(diphenylphosphino)ethanamine, and potassium hydroxide (B78521) (KOH). dicp.ac.cn This system demonstrated excellent performance in the hydrogenation of various terminal epoxides in 2-propanol under mild conditions, selectively yielding the corresponding secondary (Markovnikov) alcohols. dicp.ac.cnresearchgate.net For example, the hydrogenation of styrene (B11656) oxide proceeded to near completion with high regioselectivity for the branched alcohol product. dicp.ac.cn

Table 1: Hydrogenation of Terminal Epoxides using a Cp*Ru-2-(Diphenylphosphino)ethanamine Catalyst System dicp.ac.cn

Epoxide SubstrateTime (h)Conversion (%)Product Distribution (Branched:Linear)
Styrene Oxide17989:11
Styrene Oxide18>9989:11
1,2-Epoxyoctane18>9994:6
Propylene Oxide18>9993:7

This catalytic method highlights the utility of the 2-(diphenylphosphino)ethanamine ligand in controlling regioselectivity in hydrogenation reactions, providing a valuable route to important chiral building blocks. dicp.ac.cnnih.gov

The asymmetric hydrogenation of α,β-unsaturated carboxylic acids is a fundamental reaction for producing enantiomerically enriched carboxylic acids, including several non-steroidal anti-inflammatory drugs like Naproxen. acs.org This transformation is predominantly catalyzed by ruthenium and rhodium complexes featuring chiral diphosphine ligands, such as BINAP. acs.org More recently, iridium complexes with chiral spiro-phosphine-oxazoline and phosphine-benzylamine ligands have also shown exceptional activity and enantioselectivity. These catalysts often rely on the interaction between the carboxyl group of the substrate and the metal center or ligand to achieve effective stereocontrol.

While the broader class of aminophosphine and diphosphine ligands is central to this field, specific data and detailed research findings on the application of 2-(diphenylphosphino)ethanamine-based complexes for the asymmetric hydrogenation of unsaturated carboxylic acids are not prominently featured in the surveyed scientific literature.

Ring-opening polymerization is a key method for producing biodegradable and biocompatible polymers from cyclic monomers. The catalyst's structure plays a critical role in controlling the polymerization process, including the polymer's molecular weight and stereochemistry.

Complexes derived from 2-(diphenylphosphino)ethanamine have been successfully applied as catalysts for the ring-opening polymerization (ROP) of ε-caprolactone (CL) to produce polycaprolactone (B3415563) (PCL), an important aliphatic polyester.

In a notable study, a series of iron(II) complexes bearing N-(2-(diphenylphosphino)ethyl)-2-alkyl-5,6,7,8-tetrahydroquinolin-8-amine ligands were synthesized. udla.cl These ligands are directly derived from 2-(diphenylphosphino)ethanamine. When activated with LiCH₂SiMe₃, these iron(II) complexes proved to be highly efficient initiators for the ROP of ε-caprolactone. The catalytic systems achieved high turnover frequencies (TOF) and, remarkably, produced PCL with very high molecular weights, a result that is uncommon for iron-based catalysts in this polymerization. udla.cl

Table 2: Iron(II)-Catalyzed Ring-Opening Polymerization of ε-Caprolactone udla.cl

Precatalyst[ε-CL]/[Fe] RatioTime (min)Conversion (%)Mn (× 10⁴ g/mol )TOF (h⁻¹)
Fe1 200596.59.212.3 × 10³
Fe2 200598.211.22.4 × 10³
Fe4 200593.610.52.2 × 10³
Fe6 200391.324.38.8 × 10³

The research demonstrated that the structure of the ligand and the monomer-to-catalyst ratio could influence the characteristics of the resulting polymer, yielding linear or cyclic PCL structures. This application showcases the potential of 2-(diphenylphosphino)ethanamine-based ligands in developing catalysts from earth-abundant metals for efficient polymer synthesis. udla.cl

Asymmetric Carbon-Carbon Bond Forming Reactions

The generation of chiral molecules through asymmetric catalysis is a cornerstone of modern organic synthesis. The use of chiral ligands to induce enantioselectivity in metal-catalyzed reactions is a primary strategy. While 2-(diphenylphosphino)ethanamine itself is achiral, its derivatives, or its use in creating a specific chiral environment at the metal center, are relevant for asymmetric synthesis. The following sections explore the application of catalysts based on this and structurally related P,N-ligands in key asymmetric C-C bond-forming reactions.

Cross-coupling reactions are powerful tools for constructing carbon-carbon bonds, and palladium complexes are the most common catalysts. youtube.com The ligand bound to the palladium center is crucial for the efficiency and selectivity of these reactions. sigmaaldrich.com P,N-bidentate ligands like 2-(diphenylphosphino)ethanamine can stabilize the catalytic species and promote key steps in the catalytic cycle, such as oxidative addition and reductive elimination.

Suzuki-Miyaura Coupling: This reaction couples an organoboron compound with an organic halide or triflate. acs.org Palladium catalysts bearing phosphine ligands are standard for this transformation. nih.gov While specific data for 2-(diphenylphosphino)ethanamine HCl salt is not extensively documented in dedicated studies, related ferrocenylimine palladium(II) complexes with P,N-ligation have been successfully employed as pre-catalysts. For instance, the coupling of bromobenzene (B47551) with phenylboronic acid proceeds efficiently under optimized conditions using such catalysts. mdpi.com The general mechanism involves the oxidative addition of the aryl halide to a Pd(0) species, followed by transmetalation with the boronic acid derivative and subsequent reductive elimination to yield the biaryl product. acs.org

Table 1: Suzuki-Miyaura Coupling of Aryl Halides with Phenylboronic Acid using a Ferrocenylimine P,N-Ligand Palladium Complex This table presents data for a related P,N-ligand system to illustrate the potential application.

Entry Aryl Halide Catalyst Loading (mol%) Base Solvent Temp (°C) Time (h) Conversion (%)
1 Bromobenzene 0.5 KOH DMF 150 3 >95
2 4-Bromotoluene 0.5 KOH DMF 150 3 >95
3 4-Bromoanisole 0.5 KOH DMF 150 3 >95

Data sourced from a study on ferrocenylimine palladium(II) complexes. mdpi.com

Heck Reaction: The Heck reaction forms a C-C bond by coupling an unsaturated halide (or triflate) with an alkene. organic-chemistry.orgthieme-connect.de Palladium catalysts are central to this reaction, and the choice of ligand influences catalyst activity and stability. libretexts.orgyoutube.com Palladium complexes of aminomethylphosphine (P-C-N) type ligands, which are structurally related to 2-(diphenylphosphino)ethanamine, have demonstrated high activity in the Heck reaction of various aryl halides with methyl acrylate. researchgate.net These reactions typically proceed with high yields, highlighting the effectiveness of P,N ligands in stabilizing the palladium catalyst throughout the catalytic cycle. researchgate.netnih.gov

Table 2: Heck Reaction of Aryl Halides with Methyl Acrylate Catalyzed by a [PdCl₂(Ph₂PCH₂)₂NR] Complex This table shows representative results using a related aminomethylphosphine palladium complex.

Entry Aryl Halide R group on Ligand Yield (%) TON (Turnover Number)
1 Iodobenzene -(CH₂)₃Si(OEt)₃ 98 19600
2 Bromobenzene -(CH₂)₃Si(OEt)₃ 95 19000
3 Chlorobenzene -(CH₂)₃Si(OEt)₃ 70 14000
4 Iodobenzene -CH₂CH₂OH 96 19200
5 Bromobenzene -CH₂CH₂OH 93 18600

Data adapted from Keles, M. et al. (2008). researchgate.net

Negishi Coupling: This reaction involves the coupling of an organozinc compound with an organic halide or triflate, catalyzed by nickel or palladium. wikipedia.orgcetjournal.it Nickel catalysts, in particular, have proven effective for this transformation, often in combination with phosphine or aminophosphine ligands. nih.govresearchgate.net While palladium is also used, nickel catalysis is notable for its ability to couple a wide range of substrates, including less reactive aryl chlorides. nih.gov Systems using aminophosphine-based nickel catalysts have been shown to be highly active for the synthesis of biaryls from various aryl halides and diarylzinc reagents, achieving high yields at low catalyst loadings. nih.gov

Sonogashira Coupling: The Sonogashira reaction couples terminal alkynes with aryl or vinyl halides. researchgate.net The classic system uses a palladium catalyst and a copper(I) co-catalyst. nih.gov However, significant research has focused on developing copper-free Sonogashira reactions to avoid the formation of alkyne homocoupling byproducts (Glaser coupling). vander-lingen.nlnih.gov These copper-free methods rely on efficient palladium-phosphine catalyst systems, often in the presence of an amine base, to facilitate the coupling under mild conditions. nih.govpitt.edu The development of robust ligands that can promote the catalytic cycle without copper is a key area of research. nih.gov

Stille Reaction: The Stille reaction creates a C-C bond between an organotin compound and an sp²-hybridized organic halide. nih.gov The reaction is catalyzed by palladium(0) complexes and is known for its tolerance of a wide variety of functional groups. wikipedia.orgyoutube.com The mechanism involves oxidative addition, transmetalation, and reductive elimination. wikipedia.org The choice of phosphine ligand on the palladium catalyst can influence reaction rates and yields, although the toxicity of organotin reagents is a significant drawback of this method. nih.govnih.gov

Palladium-catalyzed asymmetric allylic alkylation (AAA) is a powerful method for constructing chiral carbon centers. nih.gov The reaction involves the nucleophilic attack on a π-allyl palladium intermediate, which is generated from an allylic substrate. tcichemicals.com The enantioselectivity is controlled by a chiral ligand bound to the palladium. mdpi.com A variety of chiral phosphine ligands, including P,N-ligands derived from chiral amino alcohols, have been developed for this purpose. mdpi.com For instance, ligands synthesized from (1R,2S)-norephedrine have been used in the AAA of 1,3-diphenyl-2-propenyl acetate (B1210297) with dimethyl malonate, achieving high yields and enantiomeric excesses (ee). mdpi.com The structure of the ligand, including the steric and electronic properties of the phosphine and amine moieties, is critical in determining the stereochemical outcome of the reaction. nih.govrsc.org

Hydroformylation, or oxo synthesis, is the addition of a formyl group (CHO) and a hydrogen atom across a carbon-carbon double bond, typically in an alkene. This process is catalyzed by transition metal complexes, most commonly rhodium. nih.gov The ligand system is crucial for controlling both the activity and the regioselectivity (linear vs. branched aldehyde) of the catalyst. While bidentate phosphines are widely studied, related systems using phospholene-phosphite ligands with rhodium have been investigated for the hydroformylation of propene. mdpi.com

Carbonylation reactions involve the introduction of a carbon monoxide (CO) moiety into an organic substrate. Palladium catalysts are frequently used for these transformations. tcichemicals.com For example, palladium complexes with bidentate phosphine ligands like 1,2-bis(diphenylphosphino)ethane (B154495) (dppe) catalyze the double carbonylation of aryl halides to produce α-ketoamides. tcichemicals.comsigmaaldrich.com

Asymmetric hydrovinylation involves the addition of a vinyl group and a hydrogen atom across a double bond. The hydrovinylation of styrene derivatives to produce chiral 3-aryl-1-butenes is a significant transformation. This reaction is often catalyzed by nickel or palladium complexes bearing chiral phosphine ligands. The nature of the ligand is critical for achieving high enantioselectivity.

Other Enantioselective Transformations

Complexes with P,N-type ligands, similar in principle to 2-(diphenylphosphino)ethanamine, are utilized in other enantioselective reactions. Chiral aminophosphines have been synthesized and used as catalysts in asymmetric double-Michael additions for the synthesis of nitrogen-containing heterocycles. mdpi.com In these reactions, the aminophosphine can facilitate the conjugate addition of a dinucleophile to an electron-deficient alkyne, with the chiral backbone of the ligand inducing enantioselectivity. mdpi.com Similarly, highly basic chiral organocatalysts, such as bis(guanidino)iminophosphoranes, have been employed in direct Mannich-type reactions of less acidic pronucleophiles like 2-benzylpyridine (B1664053) N-oxides, demonstrating the potential for P,N-containing structures in activating substrates for asymmetric C-C bond formation. nih.gov

Homogeneous Catalysis Beyond Asymmetric Reactions

Beyond asymmetric synthesis, complexes derived from 2-(diphenylphosphino)ethanamine and related ligands are effective in general homogeneous catalysis. scribd.com These catalysts are valued for their stability and activity in a variety of non-enantioselective cross-coupling reactions. For instance, phosphine-free palladium catalyst systems are often sought for their simplicity and lower cost in reactions like the Heck coupling, but well-defined phosphine-ligated catalysts often provide higher activity and broader substrate scope. organic-chemistry.orgnih.gov Palladium complexes of ferrocenyl-based P,N-ligands have shown good to excellent activity in both Mizoroki-Heck and Suzuki-Miyaura couplings of various aryl halides. mdpi.com The robust nature of these catalysts allows for efficient C-C bond formation under relatively mild conditions, making them valuable tools in synthetic organic chemistry. researchgate.net

Advanced Analytical and Spectroscopic Characterization of Complexes and Catalytic Intermediates

Solution-State Characterization

Mass Spectrometry (e.g., MALDI-TOF MS for Polymer Analysis)

Matrix-Assisted Laser Desorption/Ionization Time-of-Flight Mass Spectrometry (MALDI-TOF MS) is a powerful technique for the characterization of synthetic polymers, offering detailed information on molecular weight distributions, repeat units, and end-group functionalities. rsc.orgnih.govsigmaaldrich.com In the context of polymerization reactions catalyzed by complexes of 2-(diphenylphosphino)ethanamine, MALDI-TOF MS serves as an invaluable tool for analyzing the resulting polymers.

The technique involves co-crystallizing the polymer sample with a matrix compound, which absorbs laser energy, leading to the soft ionization of the polymer chains. shimadzu.com These ions are then accelerated in a time-of-flight analyzer, where their mass-to-charge ratio is determined. This allows for the precise measurement of the masses of individual polymer chains (n-mers).

Detailed Research Findings:

The analysis of a MALDI-TOF spectrum of a polymer provides several key parameters:

Number-Average Molecular Weight (Mn): The statistical average molecular weight of all the polymer chains in the sample.

Weight-Average Molecular Weight (Mw): An average that takes into account the weight fraction of each polymer chain, thus being more sensitive to the presence of high molecular weight species.

Dispersity (Đ): The ratio of Mw to Mn (Đ = Mw/Mn), which indicates the breadth of the molecular weight distribution. A value close to 1.0 signifies a narrow distribution, often a desirable characteristic in controlled polymerization reactions. sigmaaldrich.com

The following interactive data table illustrates the type of data that can be obtained from MALDI-TOF MS analysis of a hypothetical polymer sample.

ParameterValueDescription
Mn (Da)4940Number-Average Molecular Weight nih.gov
Mw (Da)4950Weight-Average Molecular Weight nih.gov
Dispersity (Đ)1.00A measure of the uniformity of the polymer chain lengths nih.gov
Repeat Unit Mass (Da)44.03Mass of the repeating monomer unit shimadzu.com
End Group Mass (Da)VariesMass of the terminal functional groups on the polymer chain

This table is illustrative and based on typical data from polymer analysis.

By analyzing the mass difference between adjacent peaks in the spectrum, the mass of the monomer repeat unit can be confirmed. Furthermore, the absolute mass values can be used to identify the end groups of the polymer chains, which can provide insights into the initiation and termination mechanisms of the polymerization process. sigmaaldrich.com

Chromatographic Methods for Product Analysis (e.g., GPC for Polymers)

Gel Permeation Chromatography (GPC), also known as Size Exclusion Chromatography (SEC), is a fundamental technique for determining the molecular weight distribution of polymers. fiveable.mewikipedia.org This method separates polymer molecules based on their hydrodynamic volume in solution.

The GPC system consists of a pump that delivers a solvent (mobile phase) through a column packed with porous gel beads (stationary phase). When a polymer solution is injected, larger molecules, which are excluded from the pores of the gel, travel a shorter path and elute first. Smaller molecules can diffuse into the pores, resulting in a longer retention time. youtube.com A detector, typically a refractive index (RI) detector, measures the concentration of the polymer as it elutes from the column, generating a chromatogram.

Detailed Research Findings:

In polymerization reactions employing catalysts derived from 2-(diphenylphosphino)ethanamine, GPC is essential for monitoring the progress of the reaction and characterizing the final polymer product. fiveable.me For example, in studies involving the synthesis of poly(N-isopropylacrylamide) star polymers, multi-detector GPC was used to elucidate complex structural features. sigmaaldrich.com

The data obtained from GPC analysis allows for the calculation of Mn, Mw, and Đ. The following interactive data table presents typical GPC results for a series of hypothetical polymer samples, illustrating how reaction conditions can influence the polymer characteristics.

Sample IDMn (kDa)Mw (kDa)Dispersity (Đ)
Polymer A35.245.81.30
Polymer B48.961.61.26
Polymer C62.576.91.23

This table is illustrative. Data is representative of typical GPC analyses of polymers. researchgate.net

The shape of the GPC chromatogram provides a qualitative assessment of the molecular weight distribution. A narrow, symmetric peak suggests a uniform polymer, while a broad or multimodal peak indicates a wider range of chain lengths or the presence of different polymer populations. nih.gov

Electrochemical Studies for Redox Behavior (Relevant for Metal Centers)

Electrochemical techniques, such as cyclic voltammetry (CV), are employed to investigate the redox properties of the metal center in complexes of 2-(diphenylphosphino)ethanamine. researchgate.net The redox behavior of the metal is often critical to its catalytic activity, as many catalytic cycles involve changes in the oxidation state of the metal.

In a CV experiment, the potential of a working electrode is swept linearly with time, and the resulting current is measured. The resulting voltammogram provides information about the reduction and oxidation potentials of the electroactive species in solution.

Detailed Research Findings:

While specific electrochemical data for complexes of 2-(diphenylphosphino)ethanamine HCl salt are not extensively documented, studies on analogous platinum(II) and copper(II) complexes with similar N- and P-donor ligands provide valuable insights. For instance, the electrochemical behavior of platinum(II) complexes with ligands like ethylenediamine-N,N'-diacetic acid has been investigated to understand their oxidative reactivity. nih.gov Similarly, the redox properties of copper(II) complexes with N2S2 ligands have been studied to elucidate their electrochemical processes. researchgate.net

The key parameters obtained from a cyclic voltammogram for a metal complex include:

Anodic Peak Potential (Epa): The potential at which oxidation occurs.

Cathodic Peak Potential (Epc): The potential at which reduction occurs.

Half-Wave Potential (E1/2): The average of Epa and Epc for a reversible or quasi-reversible process, which is a thermodynamic measure of the redox potential.

The following interactive data table summarizes hypothetical electrochemical data for a metal complex of 2-(diphenylphosphino)ethanamine, illustrating how the coordination environment can influence the redox properties.

ComplexEpa (V vs. ref)Epc (V vs. ref)ΔEp (mV)Redox Couple
[M(L)Cl2]+0.85+0.2560M(II)/M(III)
[M(L)2]2++1.10+0.98120M(II)/M(III)

This table is illustrative and based on typical electrochemical data for transition metal complexes. semanticscholar.orgmdpi.com

Theoretical and Mechanistic Investigations of 2 Diphenylphosphino Ethanamine in Catalysis

Computational Chemistry Approaches (e.g., Density Functional Theory)

Computational chemistry, particularly Density Functional Theory (DFT), serves as a powerful tool for probing the structural and electronic properties of metal complexes containing the 2-(diphenylphosphino)ethanamine ligand. These methods allow for the detailed examination of geometries, bond characteristics, and complex stability, which are critical for understanding and predicting catalytic activity.

For instance, DFT has been used to predict and validate the structures of gold(I) complexes. researchgate.net In studies of trinuclear molybdenum clusters, DFT calculations on the complex cation [Mo₃S₄Cl₃(edpp)₃]⁺ have provided detailed structural parameters that align well with experimental data from X-ray crystallography. rsc.org The calculations confirm that the ligand coordinates to each molybdenum atom in a bidentate fashion through both its phosphorus and nitrogen atoms. The phosphorus atom typically positions itself trans to a capping sulfur atom, a preferential arrangement that reduces the number of possible stereoisomers. rsc.org

The stability of these metal-ligand interactions can be further analyzed by examining the calculated bond lengths. Shorter bond lengths generally indicate stronger interactions. The table below summarizes key structural parameters calculated for the [Mo₃S₄Cl₃(edpp)₃]⁺ cation, illustrating the typical coordination environment.

ParameterCalculated Value (Å or °)Description
Mo–P Distance2.558Bond length between Molybdenum and Phosphorus
Mo–N Distance2.304Bond length between Molybdenum and Nitrogen
Mo–(μ-S) Distance2.348Average bond length between Molybdenum and a bridging Sulfur atom
Mo–Cl Distance2.477Bond length between Molybdenum and Chlorine
P–Mo–N Angle77.2Bite angle of the chelating edpp ligand

These computational models are invaluable for confirming experimental findings and for providing a detailed electronic and geometric picture of how the ligand interacts with the metal center.

While comprehensive DFT studies mapping entire catalytic cycles involving 2-(diphenylphosphino)ethanamine are not widely available, research on related complexes provides insight into specific reaction steps. For example, mechanistic studies on tungsten and molybdenum clusters with this ligand have explored its reactivity towards bases. These investigations reveal the active role of the coordinated amino group. orcid.org

DFT calculations can model the deprotonation of the N-H group and the subsequent electronic and structural changes within the complex. This type of analysis is crucial for understanding reactions where the ligand is not merely a spectator but participates directly in the reaction mechanism, for example, by acting as a proton shuttle or by stabilizing intermediates through hydrogen bonding. In the [Mo₃S₄Cl₃(edpp)₃]⁺ cluster, short hydrogen bond interactions between the N-H proton and an adjacent chlorine atom (Cl⋯HN distance of ~2.4 Å) have been identified, which can influence the stability and reactivity of the complex. rsc.org

The prediction of stereochemical outcomes is a significant application of computational chemistry in asymmetric catalysis. For chiral catalysts, DFT can be used to calculate the energies of transition states leading to different stereoisomers. The pathway with the lower activation energy is favored, allowing for a prediction of the enantiomeric or diastereomeric excess. Although 2-(diphenylphosphino)ethanamine is an achiral ligand, it can be a component of chiral-at-metal complexes. However, specific computational studies predicting stereochemical outcomes for catalytic reactions employing this particular ligand are not extensively documented in the literature.

Kinetic Studies for Understanding Catalytic Cycles

Kinetic studies are essential for elucidating the mechanism of a catalytic reaction. By measuring reaction rates under various conditions (e.g., changing substrate, catalyst, or ligand concentrations), researchers can determine the rate law, calculate activation parameters, and identify the rate-determining step of the catalytic cycle. While 2-(diphenylphosphino)ethanamine has been used as a ligand in various catalytic reactions, detailed kinetic analyses of these systems are limited in published literature, precluding a deep quantitative understanding of its impact on specific catalytic cycles.

Studies on Ligand Lability and Exchange Mechanisms

Ligand lability, or the ease with which a ligand can dissociate from a metal center, is a critical factor in catalysis. A vacant coordination site, often generated by the dissociation of a ligand, is typically required for substrate binding to initiate the catalytic cycle. The mechanism of ligand exchange can be associative (where the incoming ligand binds before the old one leaves) or dissociative (where the old ligand leaves first). The specific pathway depends on factors like the nature of the metal, the ligand, and the solvent. There is a lack of specific studies focusing on the lability and exchange kinetics of the 2-(diphenylphosphino)ethanamine ligand in catalytic systems.

Correlation Between Ligand Structure and Catalytic Performance

The performance of a catalyst is directly linked to the structure of its ligands. For P,N ligands like 2-(diphenylphosphino)ethanamine, key structural features include:

The Bite Angle: The P-Metal-N angle, which is constrained by the ethylamine (B1201723) backbone. This angle influences the geometry and stability of the complex and can affect the rates of key steps like oxidative addition and reductive elimination.

Electronic Properties: The phosphorus atom acts as a soft σ-donor and π-acceptor, while the nitrogen atom is a harder σ-donor. This "hemilabile" character allows the ligand to adapt to the electronic requirements of the metal center at different stages of a catalytic cycle.

Steric Bulk: The two phenyl groups on the phosphorus atom create a specific steric environment around the metal center, which can influence substrate accessibility and selectivity.

While these principles are well-established, quantitative structure-activity relationship (QSAR) studies that systematically correlate these properties of 2-(diphenylphosphino)ethanamine with catalytic performance (e.g., turnover frequency, selectivity) are not readily found in the scientific literature. Such studies would typically involve comparing its performance against a series of structurally related P,N ligands with varied backbones, N-substituents, or P-substituents to build a predictive model.

Future Directions and Emerging Research Areas

Design of Novel 2-(Diphenylphosphino)ethanamine Derivatives with Enhanced Performance

The performance of a metal complex in catalysis is intrinsically linked to the steric and electronic properties of its ligands. sigmaaldrich.com Consequently, a significant research thrust is the rational design and synthesis of novel derivatives of 2-(diphenylphosphino)ethanamine to achieve superior catalytic activity, selectivity, and stability.

Key strategies in derivative design include:

Introduction of Chirality: A primary focus is the development of P-chiral and backbone-chiral derivatives for asymmetric catalysis. nih.gov By introducing stereogenic centers on the phosphorus atom or the ethylamine (B1201723) backbone, ligands can induce high enantioselectivity in metal-catalyzed reactions. nih.gov For example, rationally designed P-chiral phosphine (B1218219) ligands have demonstrated excellent enantioselectivity in various asymmetric reactions. nih.gov

Modification of Steric and Electronic Properties: The substitution of the phenyl groups on the phosphorus atom with other alkyl or aryl moieties can fine-tune the ligand's steric bulk and electron-donating ability. fiveable.me Bulky, electron-rich ligands, such as the Buchwald-type phosphines, are known to enhance the reactivity of palladium catalysts in cross-coupling reactions. sigmaaldrich.com

Functionalization of the Ligand Backbone: Introducing functional groups to the ethylamine backbone or the nitrogen atom provides a versatile handle for altering solubility, enabling immobilization, or introducing secondary coordination sites. acs.org This has led to the creation of water-soluble ligands for aqueous-phase catalysis and polymer-supported catalysts for easier separation and recycling. acs.orgnih.gov

Derivative TypeStructural Modification ExampleTargeted EnhancementReference
P-Chiral LigandsReplacing phenyl groups with different aryl/alkyl groups to create a stereogenic phosphorus center (e.g., QuinoxP*)High enantioselectivity in asymmetric hydrogenation nih.gov
Backbone-Functionalized LigandsSynthesis of N-(2-(diphenylphosphino)ethyl)-2-alkyl-5,6,7,8-tetrahydroquinolin-8-aminesCreation of multidentate ligands for new iron(II) complexes with applications in polymerization nih.gov
Water-Soluble LigandsSulfonation of the phenyl rings or incorporation of polyethylene (B3416737) glycol (PEG) chainsCatalysis in aqueous media for improved sustainability and simplified product separation acs.org
Immobilized LigandsAttachment to porous polymer supports or metal-organic frameworks (MOFs)Development of heterogeneous catalysts for continuous-flow reactions and enhanced recyclability nih.govresearchgate.net

Exploration of New Catalytic Transformations

While 2-(diphenylphosphino)ethanamine-metal complexes are well-established in reactions like Suzuki-Miyaura coupling, Heck coupling, and hydrogenation, current research is venturing into more complex and previously challenging catalytic transformations. sigmaaldrich.com

Emerging catalytic applications include:

C-H Activation and Functionalization: A major frontier in organic synthesis is the direct functionalization of carbon-hydrogen bonds. Palladium complexes featuring P,N ligands are being investigated for their ability to catalyze the selective activation of C-H bonds in substrates like 2-phenylpyridine, opening new pathways for molecular construction without the need for pre-functionalized starting materials. rsc.orgmdpi.com Platinum(II) complexes with related bis(diphenylphosphinophenyl)amide ligands have been shown to effectively activate the C-H bond of benzene (B151609). nih.gov

Asymmetric Transfer Hydrogenation: Moving beyond traditional hydrogenation, manganese complexes with chiral ligands are being developed for the asymmetric transfer hydrogenation (ATH) of challenging substrates like heteroatom-containing imines. acs.org This provides a more sustainable and safer alternative to using high-pressure hydrogen gas.

Catalysis with Earth-Abundant Metals: To improve sustainability, there is a growing interest in replacing precious metal catalysts (like palladium and rhodium) with more abundant and less toxic metals such as iron, cobalt, and manganese. acs.org The design of 2-(diphenylphosphino)ethanamine derivatives is being tailored to stabilize these earth-abundant metals in catalytically active states. nih.gov

Catalytic TransformationMetalSubstrate ExampleKey Research FindingReference
ortho-C–H ArylationPalladium2-PhenylpyridineP,N-ligand directed C-H activation provides a highly regioselective method for C-C bond formation. rsc.org
Benzene C-H ActivationPlatinumBenzeneAmido diphosphine platinum(II) complexes can quantitatively activate the benzene C-H bond. nih.gov
Asymmetric Transfer HydrogenationManganeseDiaryliminesChiral aminobenzimidazole manganese(I) complexes achieve high yields and enantioselectivity (up to 99% ee). acs.org
Oxidation of AlcoholsPalladiumAliphatic Alcohols2-(Diphenylphosphino)ethylamine-palladium complexes catalyze the oxidation of alcohols to aldehydes and ketones. biosynth.com

Integration with Flow Chemistry and Sustainable Methodologies

The principles of green chemistry are increasingly influencing catalyst and process design. Integrating 2-(diphenylphosphino)ethanamine-based catalysts with modern process technologies like continuous-flow chemistry offers significant advantages in terms of safety, efficiency, and scalability. nih.govmdpi.comnih.gov

Key developments in this area are:

Immobilization for Flow Chemistry: By grafting 2-(diphenylphosphino)ethanamine or its derivatives onto solid supports like porous polymers or metal-organic frameworks (MOFs), homogeneous catalysts can be converted into heterogeneous systems. nih.govbohrium.comkyushu-u.ac.jp These immobilized catalysts are ideal for use in packed-bed reactors for continuous-flow synthesis, which allows for easy separation of the catalyst from the product stream, catalyst recycling, and enhanced process control. nih.govkyushu-u.ac.jp

Aqueous Phase Catalysis: Designing water-soluble derivatives of the ligand enables catalytic reactions to be performed in water instead of volatile organic solvents, significantly improving the environmental profile of the process. acs.orgcuni.cz

Sustainable Reaction Media: Beyond water, research is exploring other green solvents and reaction conditions to minimize waste and environmental impact. This includes the use of biomass-derived solvents and solvent-free reaction conditions where applicable.

MethodologyApproachAdvantagesReference
Continuous-Flow SynthesisImmobilizing phosphine-metal complexes on porous polymer supports for use in flow reactors.Efficient heat exchange, precise control of reaction time, easy separation and purification, potential for automation and scale-out. nih.govkyushu-u.ac.jp
Aqueous-Phase CatalysisSynthesizing sulfonated or otherwise functionalized phosphine ligands to make them water-soluble.Eliminates the need for hazardous organic solvents, simplifies product isolation, and facilitates catalyst recycling. acs.orgcuni.cz
Catalyst RecyclingUtilizing polymer-supported or water-soluble catalysts that can be recovered and reused multiple times.Reduces catalyst waste and cost, improving the overall economic and environmental sustainability of the process. nih.govbohrium.com

Application in Materials Science and Polymer Chemistry

The utility of 2-(diphenylphosphino)ethanamine extends beyond its role as a ligand for soluble catalysts into the realm of advanced materials and polymer science. The phosphine and amine functionalities serve as versatile anchor points for constructing complex macromolecular architectures.

Emerging applications include:

Catalytic Polymers: The ligand can be incorporated as a monomer or a functional group into a polymer chain. The resulting material acts as a recyclable, self-supported catalyst, combining the activity of a homogeneous catalyst with the practical advantages of a heterogeneous one. researchgate.net

Ring-Opening Polymerization: Iron(II) complexes derived from N-(2-(diphenylphosphino)ethyl) ligands have been synthesized and shown to be effective initiators for the ring-opening polymerization of ε-caprolactone, a key monomer for producing biodegradable polyesters. nih.gov

Metal-Organic Frameworks (MOFs) and Cages: The ligand can be used as a building block for creating porous, crystalline materials like MOFs and discrete metal-organic cages. researchgate.netrsc.org These materials have potential applications in gas storage, separation, and heterogeneous catalysis, where the confined environment of the pores can influence reactivity and selectivity. rsc.org

Material/ApplicationDescriptionKey FindingReference
Ring-Opening Polymerization (ROP)Iron(II) complexes of N-(2-(diphenylphosphino)ethyl)-2-alkyl-5,6,7,8-tetrahydroquinolin-8-amines used as initiators.Successfully polymerized ε-caprolactone, demonstrating the potential for creating biodegradable polymers. nih.gov
Phosphine-Functionalized MOFsPost-synthetic modification of amine-functionalized MOFs to install phosphine groups.Creates solid-state, single-site catalysts with well-defined active centers for heterogeneous catalysis. researchgate.net
Metal-Organic Cages (MOCs)Phosphine ligands are used extensively as building blocks for discrete, self-assembled supramolecular structures.The confined microenvironment within the cage can alter the outcome of catalytic reactions. rsc.org

Advanced In-Situ Spectroscopic Monitoring of Catalytic Processes

A deep understanding of reaction mechanisms is crucial for the rational design of better catalysts. Advanced spectroscopic techniques applied under actual reaction conditions (in-situ and operando spectroscopy) provide unprecedented insight into the catalytic cycle, allowing researchers to observe catalyst resting states, identify reactive intermediates, and probe kinetic behavior in real-time. researchgate.netyoutube.com

Techniques being applied to phosphine-based catalytic systems include:

In-Situ NMR Spectroscopy: High-pressure NMR is a powerful tool for studying homogeneous catalytic reactions in the liquid phase. It can provide structural information on catalyst species and intermediates present during the reaction, as demonstrated in studies of hydroformylation and the cyclo-oligomerization of isocyanates. nih.govnih.govresearchgate.net

Operando FTIR and Raman Spectroscopy: Infrared and Raman spectroscopy can monitor changes in vibrational modes of both the catalyst and reactants, providing information on ligand binding, substrate coordination, and the formation of key intermediates during catalysis. researchgate.netnih.govrsc.org

Operando X-ray Absorption Spectroscopy (XAS): XAS is used to probe the electronic structure and local coordination environment of the metal center during the catalytic process. This technique is invaluable for determining the oxidation state of the metal and identifying changes in the catalyst structure as the reaction proceeds, as shown in studies of palladium catalysts. unito.ittue.nl

The integration of these advanced spectroscopic methods provides a multi-dimensional view of the catalyst at work, bridging the gap between theoretical models and experimental observations. tue.nlsciopen.com

TechniqueInformation GainedExample ApplicationReference
In-Situ / Operando High-Pressure NMRIdentification of catalyst resting states and intermediates; elucidation of reaction kinetics.Studying cobalt-catalyzed hydroformylation and palladium-catalyzed copolymerization. nih.govresearchgate.net
In-Situ / Operando FTIR SpectroscopyMonitoring consumption of reactants and formation of products; identifying key carbonyl and other functional group vibrations in intermediates.Studying the kinetics of CO dissociation in rhodium-diphosphine complexes. researchgate.net
Operando X-ray Absorption Spectroscopy (XAS)Determination of metal oxidation state, coordination number, and bond distances under reaction conditions.Following the evolution of palladium carbide and hydride phases during ethylene (B1197577) hydrogenation. unito.ittue.nl
Combined Operando TechniquesA holistic view of the catalyst's structural and electronic evolution correlated with its activity and selectivity.Combining XAS, XRD, and mass spectrometry to study Pd catalysts during ethylene hydrogenation. unito.it

Q & A

Q. What are the recommended methods for synthesizing 2-(diphenylphosphino)ethylamine HCl salt?

  • Methodological Answer: The hydrochloride salt can be synthesized by acidifying the free base (2-(diphenylphosphino)ethylamine) with hydrochloric acid (HCl). A common procedure involves dissolving the free base in a polar solvent (e.g., ethanol or dichloromethane) and introducing HCl gas or aqueous HCl under controlled conditions. The resulting mixture is stirred, and the product is precipitated by adding a non-polar solvent (e.g., diethyl ether). The solid is then isolated via filtration and purified by recrystallization .

Q. How should researchers characterize the purity and structure of 2-(diphenylphosphino)ethylamine HCl salt?

  • Methodological Answer: Key techniques include:
  • Nuclear Magnetic Resonance (NMR): 1H^{1}\text{H} and 31P^{31}\text{P} NMR to confirm the absence of free phosphine and verify proton environments.
  • Elemental Analysis: To validate the C, H, N, and Cl content.
  • X-ray Crystallography: For resolving crystal structure and ligand geometry (if single crystals are obtainable).
  • Mass Spectrometry (MS): To confirm molecular weight and fragmentation patterns.
    Cross-referencing these methods ensures structural integrity and purity .

Q. What are the optimal storage conditions to ensure the stability of this compound?

  • Methodological Answer: Store the compound in a tightly sealed container under an inert atmosphere (argon or nitrogen) to prevent oxidation of the phosphine moiety. While some salts are stable at room temperature, prolonged storage at -20°C in a desiccator is recommended to minimize decomposition. Avoid exposure to moisture and light, as these can degrade the phosphine ligand .

Advanced Research Questions

Q. How does the ligand geometry of 2-(diphenylphosphino)ethylamine HCl salt influence its coordination behavior in transition metal complexes?

  • Methodological Answer: The diphenylphosphino group acts as a strong σ-donor and weak π-acceptor, enabling it to stabilize low-oxidation-state metals (e.g., Pd(0), Pt(II)). The ethylamine backbone introduces flexibility, allowing for chelation or monodentate binding. Researchers should employ X-ray crystallography and DFT calculations to correlate ligand geometry with metal-ligand bond lengths and catalytic activity. For example, steric bulk from phenyl groups can hinder coordination, altering reaction pathways .

Q. What strategies can mitigate air sensitivity during catalytic applications involving this compound?

  • Methodological Answer:
  • Conduct reactions under inert atmospheres (e.g., glovebox or Schlenk line).
  • Pre-purify solvents (e.g., degas with nitrogen).
  • Use stabilizing additives (e.g., triphenylphosphine) to reduce ligand oxidation.
  • Monitor reaction progress with 31P^{31}\text{P} NMR to detect phosphine oxide formation, a common degradation product .

Q. How do solvent polarity and reaction temperature affect the catalytic efficiency of complexes derived from this ligand?

  • Methodological Answer:
  • Polar Solvents (e.g., DMF, DMSO): Enhance ion dissociation, favoring cationic metal complexes but may destabilize phosphine ligands.
  • Non-polar Solvents (e.g., toluene): Stabilize neutral metal complexes but reduce solubility.
  • Temperature: Higher temperatures (e.g., 80°C) accelerate ligand substitution but risk decomposition. Optimize via kinetic studies (e.g., time-resolved UV-Vis spectroscopy) .

Q. What analytical techniques are most effective in resolving contradictions in reaction outcomes when using this compound?

  • Methodological Answer:
  • High-Resolution Mass Spectrometry (HRMS): Identify unexpected byproducts or ligand oxidation.
  • HPLC-MS: Separate and quantify reaction components.
  • Kinetic Profiling: Use in situ NMR or IR to track intermediate formation.
  • Computational Modeling: Compare experimental outcomes with DFT-predicted pathways to identify mechanistic discrepancies .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.